![molecular formula C22H18N2O4 B12203675 3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate CAS No. 325850-99-5](/img/structure/B12203675.png)
3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
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Overview
Description
1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benz[de]isoquinoline core, an acetic acid moiety, and a pyridinylpropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benz[de]isoquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetic Acid Moiety: This step involves the functionalization of the benz[de]isoquinoline core with an acetic acid group, often using reagents like acetic anhydride or acetyl chloride.
Esterification with Pyridinylpropyl Group: The final step involves the esterification of the acetic acid moiety with a pyridinylpropyl alcohol, using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridinyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and neuroprotection.
Anticancer Activity
Research indicates that derivatives of isoquinoline, including those similar to the compound , exhibit significant anticancer properties. Isoquinoline derivatives have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. For instance, compounds structurally related to isoquinolines have been evaluated for their ability to inhibit kinases involved in cancer progression .
Table 1: Summary of Anticancer Activity Studies
Compound Type | Target Cancer Cell Lines | Mechanism of Action | Reference |
---|---|---|---|
Isoquinoline Derivatives | Breast, Lung, Colon Cancer | Apoptosis Induction | |
Kinase Inhibitors | Various Tumors | Inhibition of Signaling Pathways |
Neuroprotective Effects
The neuroprotective properties of isoquinoline derivatives suggest that they may also be beneficial in treating neurodegenerative diseases. Research has demonstrated that these compounds can modulate neurotransmitter systems and possess antioxidant properties, potentially reducing neuronal damage in conditions like Alzheimer's disease .
Pharmacological Applications
The pharmacological profile of 3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate includes interactions with various biological targets.
Receptor Binding Affinity
Studies have shown that isoquinoline-based compounds can bind to multiple receptors, including serotonin and dopamine receptors. This binding affinity is crucial for developing drugs targeting mood disorders and schizophrenia .
Table 2: Receptor Binding Affinity Studies
Compound Type | Receptor Type | Binding Affinity (Ki) | Reference |
---|---|---|---|
Isoquinoline Derivatives | Serotonin Receptors (5-HT) | Low Nanomolar Range | |
Dopamine Receptors | D2 Receptors | Moderate Affinity |
Enzyme Inhibition
Isoquinoline derivatives have been explored as inhibitors of specific enzymes involved in metabolic pathways. For example, certain derivatives have shown promise as phosphodiesterase inhibitors, which can enhance cAMP levels and improve cognitive function in neurodegenerative diseases .
Synthesis and Structural Studies
The synthesis of this compound involves complex organic reactions that yield high-purity products suitable for further biological evaluation. Structural studies using X-ray crystallography have provided insights into the molecular geometry and potential interaction sites for biological activity .
Table 3: Synthesis Overview
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Palladium-Catalyzed Coupling | Aqueous Medium, Room Temperature | 85% | |
Cyclization Reactions | Acidic Conditions | 90% |
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study on Anticancer Efficacy
A recent study evaluated a series of isoquinoline derivatives, including those related to the compound of interest, against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a strong potential for development as an anticancer agent .
Neuroprotective Mechanisms
In another investigation, the neuroprotective effects were assessed using in vitro models of oxidative stress. The results demonstrated that the compound could significantly reduce cell death induced by oxidative agents, highlighting its potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
- 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
Uniqueness: 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester is unique due to its specific structural features, such as the combination of the benz[de]isoquinoline core with the pyridinylpropyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Biological Activity
The compound 3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure combines a pyridine moiety with a benzo[de]isoquinoline core, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyridine ring : Known for its ability to interact with biological targets.
- Benzo[de]isoquinoline core : Associated with antitumor and antimicrobial activities.
- Dioxo functional groups : May contribute to its reactivity and interaction with enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in disease processes, such as kinases or polymerases.
- Receptor modulation : It could bind to various receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds related to the benzo[de]isoquinoline structure exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies suggest that the compound may possess antimicrobial activity against a range of pathogens. The presence of the pyridine ring enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[de]isoquinoline core .
- Introduction of the pyridine moiety through coupling reactions.
- Acetate esterification , which enhances solubility and bioavailability.
Properties
CAS No. |
325850-99-5 |
---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-pyridin-4-ylpropyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate |
InChI |
InChI=1S/C22H18N2O4/c25-19(28-13-3-4-15-9-11-23-12-10-15)14-24-21(26)17-7-1-5-16-6-2-8-18(20(16)17)22(24)27/h1-2,5-12H,3-4,13-14H2 |
InChI Key |
UQLZZLZTMQQQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)OCCCC4=CC=NC=C4 |
Origin of Product |
United States |
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